molecular formula C7H13BrO B2829856 [(3-Bromopropoxy)methyl]cyclopropane CAS No. 1152515-18-8

[(3-Bromopropoxy)methyl]cyclopropane

Cat. No. B2829856
CAS RN: 1152515-18-8
M. Wt: 193.084
InChI Key: ZCUOQSASUNXEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(3-Bromopropoxy)methyl]cyclopropane” is a chemical compound with the CAS Number: 1152515-18-8 . It has a molecular weight of 193.08 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction yields products in excellent yields within about 3 seconds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13BrO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

Cyclopropane synthesis involves a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . This enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .


Physical And Chemical Properties Analysis

The physical properties of cycloalkanes like this compound are similar to those of alkanes . They have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .

Scientific Research Applications

Synthesis and Drug Design

Cyclopropane rings are integral in designing conformationally restricted analogues of biologically active compounds to investigate bioactive conformations and improve activity. For instance, the development of chiral cyclopropanes as analogues of histamine demonstrates the utility of cyclopropane structures in restricting the conformation of molecules to enhance their pharmacological profile (Kazuta, Matsuda, & Shuto, 2002).

Chemical Transformations

Cyclopropane derivatives have been used in various chemical transformations. The palladium-catalyzed ring enlargement of methylenecyclopropanes to cyclobutenes is a notable example, showcasing the versatility of cyclopropane derivatives in complex synthetic processes (Shi, Liu, & Tang, 2006).

Biological Evaluation

Cyclopropane-containing compounds have been evaluated for their biological activities. For instance, bromophenol derivatives with cyclopropyl moiety have shown to be effective inhibitors against carbonic anhydrase I and II isoforms and acetylcholinesterase, indicating potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Advanced Materials and Catalysis

Cyclopropane derivatives are also explored in materials science and catalysis. For instance, the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes have been studied for their ability to generate molecular complexity, leading to the development of new materials and catalysts for organic synthesis (Shi, Lu, Wei, & Shao, 2012).

Drug Molecule Development

The cyclopropyl fragment is increasingly used in drug development due to its ability to enhance potency, reduce off-target effects, and address multiple challenges in drug discovery (Talele, 2016).

Future Directions

Cyclopropane, one of the most important strained rings, has gained much attention for more than a century because of its unique reactivity . It not only exists in many natural products, but has also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science . Therefore, the study and application of [(3-Bromopropoxy)methyl]cyclopropane and similar compounds have promising future directions.

properties

IUPAC Name

3-bromopropoxymethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUOQSASUNXEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.